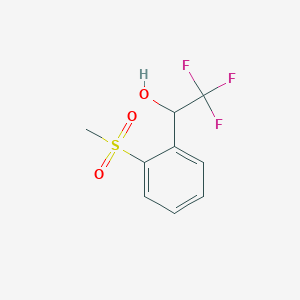
2,2,2-Trifluoro-1-(2-methanesulfonylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(2-methanesulfonylphenyl)ethan-1-ol is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl and methanesulfonyl groups imparts significant reactivity and stability, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method involves the reaction of 2-methanesulfonylphenylmagnesium bromide with trifluoroacetaldehyde. This reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference.
Friedel-Crafts Acylation: Another method involves the acylation of 2-methanesulfonylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is conducted at low temperatures to control the exothermic nature of the process.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are employed to ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or amines.
Substitution: Formation of various substituted trifluoromethyl derivatives.
科学研究应用
2,2,2-Trifluoro-1-(2-methanesulfonylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as a drug candidate due to its unique pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.
作用机制
The compound exerts its effects through interactions with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The methanesulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but lacks the methanesulfonyl group, resulting in different reactivity and applications.
2,2,2-Trifluoro-1-(4-methanesulfonylphenyl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group, leading to different chemical behavior and uses.
Uniqueness
2,2,2-Trifluoro-1-(2-methanesulfonylphenyl)ethan-1-ol is unique due to the combination of trifluoromethyl and methanesulfonyl groups, which confer distinct chemical properties such as enhanced stability, reactivity, and potential biological activity.
属性
分子式 |
C9H9F3O3S |
|---|---|
分子量 |
254.23 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(2-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H9F3O3S/c1-16(14,15)7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5,8,13H,1H3 |
InChI 键 |
ZCDPZNZYPGREKX-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=CC=C1C(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one](/img/structure/B11716304.png)

![(2Z)-3-{N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid](/img/structure/B11716311.png)

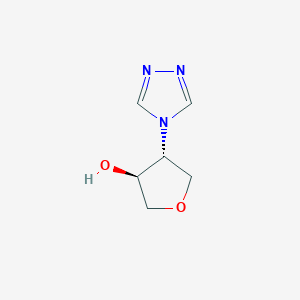
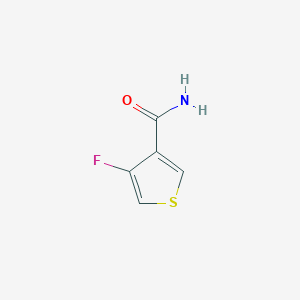

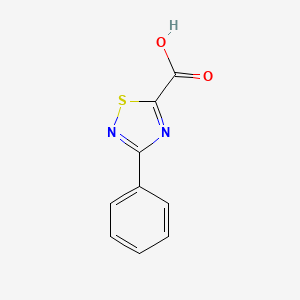
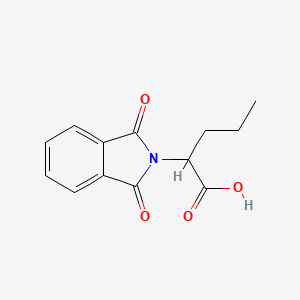
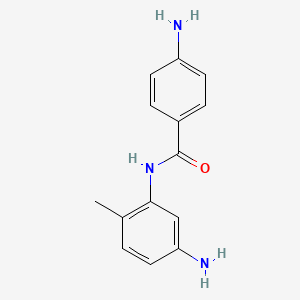
![1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B11716351.png)
![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone oxalate](/img/structure/B11716354.png)
![2-[2,4-Dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11716370.png)
